molecular formula C30H43ClN2O9 B8490231 Benzeneacetamide, 2-ethyl-3,5-dihydroxy-N,N-bis(2-methoxyethyl)-6-(3-methoxy-4-(2-(4-morpholinyl)ethoxy)benzoyl)-, monohydrochloride CAS No. 819812-18-5

Benzeneacetamide, 2-ethyl-3,5-dihydroxy-N,N-bis(2-methoxyethyl)-6-(3-methoxy-4-(2-(4-morpholinyl)ethoxy)benzoyl)-, monohydrochloride

Cat. No. B8490231
Key on ui cas rn: 819812-18-5
M. Wt: 611.1 g/mol
InChI Key: CKMGYWHSTADSIG-UHFFFAOYSA-N
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Patent
US07538224B2

Procedure details

Compound 125 (110 mg, 0.19 mmol) obtained in Example 124, Step 3 was dissolved in methanol (1.0 mL), and a 10% solution of hydrogen chloride in methanol (1.5 mL, 3.5 mmol) was added thereto with stirring under ice-cooling. The reaction mixture was stirred at room temperature for 30 minutes, and concentrated under reduced pressure. The resulting residue was crystallized from ethanol to obtain Compound 139 (106 mg, 89%).
Quantity
110 mg
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1.5 mL
Type
solvent
Reaction Step Two
Yield
89%

Identifiers

REACTION_CXSMILES
[CH2:1]([C:3]1[C:8]([OH:9])=[CH:7][C:6]([OH:10])=[C:5]([C:11](=[O:29])[C:12]2[CH:17]=[CH:16][C:15]([O:18][CH2:19][CH2:20][N:21]3[CH2:26][CH2:25][O:24][CH2:23][CH2:22]3)=[C:14]([O:27][CH3:28])[CH:13]=2)[C:4]=1[CH2:30][C:31]([N:33]([CH2:38][CH2:39][O:40][CH3:41])[CH2:34][CH2:35][O:36][CH3:37])=[O:32])[CH3:2].[ClH:42]>CO>[ClH:42].[CH2:1]([C:3]1[C:8]([OH:9])=[CH:7][C:6]([OH:10])=[C:5]([C:11](=[O:29])[C:12]2[CH:17]=[CH:16][C:15]([O:18][CH2:19][CH2:20][N:21]3[CH2:26][CH2:25][O:24][CH2:23][CH2:22]3)=[C:14]([O:27][CH3:28])[CH:13]=2)[C:4]=1[CH2:30][C:31]([N:33]([CH2:34][CH2:35][O:36][CH3:37])[CH2:38][CH2:39][O:40][CH3:41])=[O:32])[CH3:2] |f:3.4|

Inputs

Step One
Name
Quantity
110 mg
Type
reactant
Smiles
C(C)C1=C(C(=C(C=C1O)O)C(C1=CC(=C(C=C1)OCCN1CCOCC1)OC)=O)CC(=O)N(CCOC)CCOC
Name
Quantity
1 mL
Type
solvent
Smiles
CO
Step Two
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
1.5 mL
Type
solvent
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
with stirring under ice-
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooling
STIRRING
Type
STIRRING
Details
The reaction mixture was stirred at room temperature for 30 minutes
Duration
30 min
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The resulting residue was crystallized from ethanol

Outcomes

Product
Name
Type
product
Smiles
Cl.C(C)C1=C(C(=C(C=C1O)O)C(C1=CC(=C(C=C1)OCCN1CCOCC1)OC)=O)CC(=O)N(CCOC)CCOC
Measurements
Type Value Analysis
AMOUNT: MASS 106 mg
YIELD: PERCENTYIELD 89%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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